Selinidin

Description

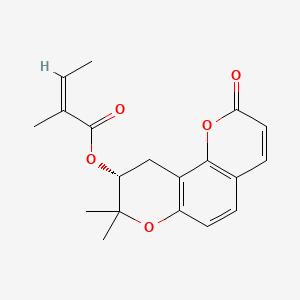

Structure

3D Structure

Properties

Molecular Formula |

C19H20O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m1/s1 |

InChI Key |

RRHCDWLSHIIIIT-NVWZYQMFSA-N |

SMILES |

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |

Synonyms |

selinidin |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Coumarin: A Technical Guide to the Discovery and Natural Provenance of Selinidin

This technical guide provides an in-depth exploration of Selinidin, a naturally occurring angular pyranocoumarin. Addressed to researchers, scientists, and professionals in drug development, this document delineates the historical context of this compound's discovery, its primary botanical sources, and the intricate methodologies for its extraction, isolation, and characterization. We will delve into the causality behind the experimental choices, offering a robust framework for understanding and replicating the isolation of this intriguing phytochemical.

Introduction: The Rise of a Phytochemical

The mid-20th century was a fervent period for natural product chemistry, with researchers meticulously cataloging the vast chemical diversity of the plant kingdom. It was within this context of bioprospecting that a new coumarin, this compound, was first brought to light. Its discovery was not a singular event but a culmination of systematic phytochemical investigation into traditional medicinal flora, specifically within the Apiaceae family, which is renowned for its rich production of coumarins and other bioactive secondary metabolites.

Part 1: Discovery and Structural Elucidation

The discovery of this compound is credited to the pioneering work of Indian chemists T. R. Seshadri and M. S. Sood in the mid-1960s. Their research focused on the chemical constituents of Selinum vaginatum, a plant used in traditional Indian medicine. Their investigations of the petroleum ether extract of the plant's roots led to the isolation of several coumarins, including the then-novel this compound.

The structure of this new compound was established through a combination of classical chemical degradation techniques and the spectroscopic methods of the era, such as UV and IR spectroscopy. Later analyses by modern techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have since confirmed the structure proposed by Seshadri and Sood. This compound is chemically identified as [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate.[1]

The initial structural work laid the foundation for understanding its unique angular pyranocoumarin skeleton, distinguishing it from the more common linear furanocoumarins also found in the Apiaceae family.

Part 2: Natural Sources and Botanical Distribution

This compound is not a ubiquitously distributed natural product. Its presence is primarily documented in a select few species within the Apiaceae family.

Primary Natural Source:

The principal and most well-documented source of this compound is the roots of Selinum vaginatum C.B. Clarke .[2][3][4] This perennial herb is native to the Himalayan regions of India, China, and Nepal, where it grows at high altitudes.[5] In traditional systems of medicine, various parts of this plant have been used to treat a range of ailments, including neurological disorders.[3][6] The roots are particularly rich in a variety of coumarins and essential oils.[2][4]

Other Potential Sources:

While Selinum vaginatum remains the most definitive source, the PubChem database indicates that this compound or structurally similar compounds have been reported in other plants, such as Prionosciadium thapsoides and Niphogeton ternata, also members of the Apiaceae family.[1] This suggests a potential, albeit less explored, wider distribution within this plant family.

| Compound | Primary Natural Source | Plant Family | Geographic Distribution |

| This compound | Selinum vaginatum (Roots) | Apiaceae | Himalayan Region (India, Nepal, China) |

Part 3: Experimental Protocols for Isolation and Purification

The isolation of this compound hinges on its chemical properties as a moderately non-polar coumarin. The following protocol is a comprehensive, self-validating workflow synthesized from established methods for coumarin isolation from petroleum ether extracts.

Logical Framework for the Isolation Strategy

The choice of a non-polar solvent like petroleum ether for the initial extraction is a critical first step. This is because this compound, being an esterified coumarin, exhibits limited polarity and is thus more soluble in non-polar organic solvents. This initial extraction selectively enriches the crude extract with less polar compounds, including this compound, while leaving behind highly polar constituents like sugars and glycosides in the plant matrix. Subsequent purification relies on the principles of adsorption chromatography, where compounds are separated based on their differential affinities for a polar stationary phase (silica gel) and a mobile phase of varying polarity.

Caption: Workflow for the isolation and purification of this compound.

Step-by-Step Methodology

1. Preparation of Plant Material:

-

Air-dry the roots of Selinum vaginatum in the shade to preserve the chemical integrity of the constituents.

-

Grind the dried roots into a coarse powder to increase the surface area for efficient solvent extraction.

2. Soxhlet Extraction:

-

Pack the powdered root material (approx. 500 g) into a cellulose thimble and place it in a Soxhlet extractor.

-

Extract the powder with petroleum ether (60-80 °C boiling range, 2.5 L) for approximately 48-72 hours.[4] The continuous cycling of the warm solvent ensures exhaustive extraction of the target non-polar compounds.

-

After extraction, concentrate the petroleum ether extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to yield a dark, viscous residue.

3. Silica Gel Column Chromatography:

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in petroleum ether and pack it into a glass column (e.g., 5 cm diameter, 100 cm length) to a height of about 70 cm. This "wet packing" method helps to avoid air bubbles and channels in the stationary phase, which would otherwise compromise the separation efficiency.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel (1:2 ratio of extract to silica) and allow the solvent to evaporate completely. Carefully layer the resulting dry powder on top of the packed column. This dry-loading technique ensures that the sample is introduced as a narrow, uniform band, leading to better resolution.

-

Elution: Begin elution with 100% petroleum ether. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient.[2] A typical gradient might be:

-

Petroleum Ether (100%)

-

Petroleum Ether : Ethyl Acetate (98:2)

-

Petroleum Ether : Ethyl Acetate (95:5)

-

Petroleum Ether : Ethyl Acetate (90:10)

-

Petroleum Ether : Ethyl Acetate (80:20)

-

-

Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC).

4. Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions onto silica gel TLC plates.

-

Develop the plates using a mobile phase such as petroleum ether:ethyl acetate (85:15).

-

Visualize the spots under UV light (254 nm and 366 nm). Coumarins typically fluoresce or quench fluorescence.

-

Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

5. Purification by Crystallization:

-

Pool the this compound-rich fractions and concentrate them to dryness under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., acetone) and then add a non-solvent (e.g., petroleum ether) dropwise until turbidity appears.[7]

-

Allow the solution to stand at a cool temperature (e.g., 4 °C) for 24-48 hours to facilitate the formation of crystals.

-

Collect the crystals by filtration, wash them with cold petroleum ether, and dry them in a desiccator.

Part 4: Physicochemical and Spectroscopic Characterization

The identity and purity of the isolated this compound must be confirmed through rigorous analytical techniques.

| Property | Description |

| Molecular Formula | C₁₉H₂₀O₅ |

| Molecular Weight | 328.4 g/mol [1] |

| Appearance | Crystalline solid |

| IUPAC Name | [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate[1] |

| CAS Number | 19427-82-8[1] |

Spectroscopic Data for Structural Confirmation:

-

UV Spectroscopy: Used to observe the characteristic absorption maxima of the coumarin chromophore.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactone carbonyl (C=O) and ester carbonyl groups.

-

¹H and ¹³C NMR Spectroscopy: Essential for the complete structural elucidation, providing detailed information about the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This compound stands as a testament to the rich chemical legacy of the Selinum genus. Its discovery and the methods developed for its isolation provide a valuable case study in classical and modern natural product chemistry. This guide offers a comprehensive framework, grounded in scientific principles, for the successful isolation and characterization of this compound. The detailed protocols and the rationale behind them are intended to empower researchers in their quest to explore the biological potential of this and other fascinating phytochemicals.

References

- Chaudhary, A., et al. (2022). An Overview of Selinum vaginatum – A Medicinal Plant Species: Broad Features, Phytochemical Constituents, and Pharmacological. Asian Pacific Journal of Health Sciences, 9(2), 251-257.

-

Chaudhary, A., et al. (2022). An Overview of Selinum vaginatum -A Medicinal Plant Species: Broad Features, Phytochemical Constituents, and Pharmacological Action. ResearchGate. Available at: [Link]

-

Chaudhary, A., et al. (2022). An Overview of Selinum vaginatum – A Medicinal Plant Species: Broad Features, Phytochemical Constituents, and Pharmacological Action. Asian Pacific Journal of Health Sciences. Available at: [Link]

-

Batra, S., et al. (2020). Status of Selinum spp. L. a Himalayan Medicinal Plant in India: A Review of Its Pharmacology, Phytochemistry and Traditional Uses. PubMed. Available at: [Link]

-

Joshi, D., et al. (2014). Variability in the Essential Oil Composition of Selinum vaginatum C.B. Clarke. (Apiaceae) in North-West Himalaya, India. ResearchGate. Available at: [Link]

-

Joshi, D., et al. (2018). Selinum vaginatum C. B. Clarke: Terpenoid Composition and Antibacterial Activity of Whole Aerial Parts and Root Essential Oil. ResearchGate. Available at: [Link]

- Seshadri, T. R., Sood, M. S., Handa, K. L., & Vishwapaul. (1967). Chemical components of the roots of Selinum vaginatum—1 : Coumarins of the petroleum ether extract. Tetrahedron, 23(4), 1883-1891.

-

Al-Ani, W. M. K. (n.d.). Isolation of Coumarin. Scribd. Available at: [Link]

-

Głowniak, K., et al. (n.d.). Column Chromatography and Preparative TLC for Isolation and purification of coumarins from of Peucedanum verticillare L. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Locatelli, M., et al. (2021). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC. Available at: [Link]

-

Widad M K Al-Ani, et al. (n.d.). Isolation of Coumarin. Scribd. Available at: [Link]

- CN104945408A - Coumarin compounds, and preparation method and application thereof. Google Patents.

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104945408A - Coumarin compounds, and preparation method and application thereof - Google Patents [patents.google.com]

Technical Guide: Physicochemical Profiling and Isolation Logic of Selinidin

Topic: Physical and Chemical Properties of Selinidin Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 19427-82-8) is a bioactive angular pyranocoumarin ester primarily isolated from Angelica keiskei (Ashitaba) and Selinum vaginatum.[1] As a lipophilic calcium channel antagonist, it exhibits significant vasodilatory and antispasmodic properties. This guide provides a rigorous examination of its structural elucidation, physicochemical constants, stability profiles, and isolation methodologies. It is designed to serve as a reference standard for analytical validation and formulation development in pharmaceutical research.

Chemical Identity & Structural Elucidation[2][3]

This compound belongs to the class of angular pyranocoumarins (visnadin-type). Its core structure consists of a coumarin (2H-chromen-2-one) scaffold fused with a dihydropyran ring, substituted at the C-9 position with an angeloyl ester group.

Structural Nomenclature

-

IUPAC Name: [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate[2]

-

Common Synonyms: Selinidine, Jatamansin (note: historical nomenclature overlap exists; verification via structure is required).

-

Stereochemistry: The C-9 position is chiral. The naturally occurring bioactive form is typically the (9S) enantiomer. The ester side chain possesses (Z) geometry (angelate), which is distinct from its (E) isomer (tiglate).

Visualization of Structural Logic

The following diagram illustrates the biosynthetic connectivity and structural components of this compound.

Figure 1: Structural decomposition of this compound highlighting the angular pyranocoumarin scaffold and the labile angeloyl ester moiety critical for biological activity.

Physicochemical Profile

The following data represents the consensus of experimental values derived from primary isolation literature (Seshadri et al.) and computational chemo-informatics.

Physical Constants Table

| Property | Value / Range | Technical Notes |

| Molecular Formula | C₁₉H₂₀O₅ | |

| Molecular Weight | 328.36 g/mol | Monoisotopic Mass: 328.1311 Da |

| Physical State | Crystalline Solid | Typically white to pale yellow prisms. |

| Melting Point | 97 – 98 °C | Sharp melting point indicates high purity; broadens with hydrolysis products. |

| Solubility (Organic) | High | Soluble in CHCl₃, MeOH, EtOH, DMSO, Ethyl Acetate. |

| Solubility (Aqueous) | Negligible | Lipophilic nature requires co-solvents (e.g., DMSO <0.1%) for bioassays. |

| LogP (Predicted) | 3.7 ± 0.4 | Indicates high membrane permeability; suitable for CNS/vascular targets. |

| Optical Rotation | [α]²⁵D + High (+) | Dextrorotatory in CHCl₃ (Specific value varies by purity, typically > +20°). |

| UV Absorption | λmax ~323 nm | Characteristic of the coumarin chromophore. |

Spectroscopic Identification (NMR Diagnostics)

-

¹H NMR (CDCl₃, 500 MHz):

-

Coumarin Doublets: δ 7.60 (d, J=9.5 Hz, H-4) and δ 6.25 (d, J=9.5 Hz, H-3).

-

Angeloyl Olefin: δ 6.05 (qq, H-3').

-

Ester Methine: δ 6.65 (d, H-9) – Diagnostic shift downfield due to esterification.

-

Gem-dimethyls: Two singlets at δ 1.40–1.50 ppm.

-

-

¹³C NMR: Carbonyl signals at ~160.0 (Lactone) and ~167.0 (Ester).

Chemical Reactivity & Stability

Understanding the degradation pathways is critical for handling and storage.

-

Ester Hydrolysis: The angeloyl ester at C-9 is susceptible to hydrolysis under basic conditions or enzymatic action (esterases), yielding This compound (alcohol form) and angelic acid.

-

Precaution: Avoid protic solvents with pH > 8. Store in anhydrous conditions.

-

-

Photochemical Dimerization: Like most coumarins, this compound is photo-active. Prolonged exposure to UV light (365 nm) in solution can lead to [2+2] cycloaddition dimers.

-

Protocol: All extraction and storage steps should be performed under amber light or in amber glass vials.

-

-

Isomerization: The (Z)-angeloyl group can isomerize to the thermodynamically more stable (E)-tigloyl form (Tigloylthis compound) under thermal stress or acid catalysis.

Extraction & Isolation Protocol

This protocol is optimized for the isolation of this compound from Angelica keiskei roots or Selinum vaginatum rhizomes. It prioritizes the preservation of the labile ester bond.

Isolation Workflow Diagram

Figure 2: Step-by-step isolation workflow emphasizing low-temperature handling to prevent ester hydrolysis and isomerization.

Detailed Methodology

-

Extraction: Macerate dried, powdered roots (1 kg) in Petroleum Ether (60-80°C fraction) or Methanol for 48 hours at room temperature. Note: Petroleum ether is more selective for lipophilic coumarins.

-

Fractionation: Concentrate the extract in vacuo (max 40°C). If MeOH was used, suspend residue in water and partition with Ethyl Acetate (3x).

-

Purification: Subject the organic fraction to Silica Gel Column Chromatography. Elute with a gradient of n-Hexane:Ethyl Acetate (starting 95:5). This compound typically elutes in mid-polarity fractions (e.g., 80:20 Hex:EtOAc).

-

Crystallization: Combine pure fractions and recrystallize from a mixture of Petroleum Ether and minimal Acetone/Benzene to yield white prisms.

Biological Interface & Mechanism

This compound is not merely a chemical standard; it is a pharmacological probe.

-

Mechanism of Action: It acts as a Calcium Channel Antagonist .[3][4] It inhibits voltage-gated Ca²⁺ channels (L-type) in vascular smooth muscle cells, preventing calcium influx during depolarization.

-

Therapeutic Implications:

References

-

Seshadri, T. R., & Sood, M. S. (1964). Constitution of this compound: A New Coumarin from Selinum vaginatum Clarke. Tetrahedron Letters, 5(45), 3367-3373.

- Matsuura, M., et al. (2001). IgE-mediated mast cell activation is suppressed by this compound. Biological & Pharmaceutical Bulletin.

-

PubChem Compound Summary. (2024). This compound (CID 668079). National Center for Biotechnology Information.

- Adnyana, I. K., et al. (2022). Phytochemical Constituents and Pharmacological Actions of Angelica keiskei. Heliyon.

-

ChemicalBook. (2024). This compound Product Properties and Melting Point Data.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C19H20O5 | CID 668079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 4. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to Selinidin: Physicochemical Properties, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selinidin, a naturally occurring angular-type pyranocoumarin, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from plants of the Apiaceae family, this compound exhibits a range of compelling biological activities, most notably its potent anti-inflammatory and anti-allergic properties. This technical guide provides a comprehensive overview of this compound, beginning with its fundamental physicochemical properties, including its CAS number and molecular weight. We will delve into its mechanism of action, particularly its role in modulating signal transduction pathways in immune cells. Furthermore, this guide will explore conceptual frameworks for its synthesis and purification and discuss its potential applications in research and as a lead compound in drug development programs.

Introduction to this compound

This compound is a member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1] Structurally, it is classified as an angular pyranocoumarin, characterized by a pyran ring fused to the benzo-α-pyrone core. It has been identified in various plant species, including Angelica keiskei, Peucedanum harry-smithii var. subglabrum, and Selinum vaginatum.[1][2] The initial interest in this compound stemmed from its presence in traditional medicinal plants, prompting further investigation into its pharmacological profile. Subsequent research has revealed its significant potential to modulate immune responses, positioning it as a valuable tool for studying inflammatory and allergic diseases and as a promising candidate for therapeutic development.

Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is fundamental for any research or development endeavor. These parameters are critical for identification, quantification, and formulation. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 19427-82-8 | PubChem[3] |

| Molecular Formula | C19H20O5 | PubChem[3] |

| Molecular Weight | 328.4 g/mol | ChemFaces[1] |

| Monoisotopic Mass | 328.13107 Da | PubChemLite[4] |

| IUPAC Name | [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | PubChem[3] |

| Appearance | Powder | ChemFaces[1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |

| Class | Benzopyrans | PubChem[3] |

Biological Activity and Mechanism of Action

The primary therapeutic potential of this compound lies in its ability to suppress IgE-mediated mast cell activation, a critical event in the pathophysiology of allergic inflammation.[1] This bioactivity is achieved through the modulation of specific intracellular signaling pathways.

Inhibition of Mast Cell Degranulation and Mediator Release

Experimental evidence demonstrates that this compound effectively attenuates the release of β-hexosaminidase, a marker of degranulation, from mast cells upon stimulation of the high-affinity IgE receptor (FcεRI).[1] Furthermore, it inhibits the synthesis of leukotriene C4 and the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), without interfering with the initial binding of IgE to its receptor.[1]

Modulation of FcεRI Signaling Pathway

The anti-allergic effects of this compound are a direct consequence of its intervention in the FcεRI signaling cascade. Biochemical analyses have shown that this compound decreases the phosphorylation of several key downstream signaling molecules:

-

Phospholipase C-gamma1 (PLC-γ1): A critical enzyme in the production of second messengers that lead to calcium mobilization and degranulation.

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): A kinase involved in the inflammatory response and cytokine production.

-

IκB-α: An inhibitory protein that, when phosphorylated, releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

By inhibiting these multiple steps, this compound effectively dampens the entire mast cell activation response, suggesting its potential utility in preventing allergic inflammation.[1]

Conceptual Synthesis and Purification Workflow

While this compound is a natural product, its total synthesis or semi-synthesis may be required for large-scale production and the generation of analogues for structure-activity relationship (SAR) studies. A generalized workflow for producing pure this compound is outlined below. Natural product drug discovery often involves such complex synthetic and purification steps to yield a clinically viable compound.[5]

Synthesis

The chemical synthesis of a complex molecule like this compound typically involves a multi-step process starting from commercially available precursors. The strategy would focus on constructing the core coumarin scaffold, followed by the addition and modification of the pyran ring and the ester side chain. Each step requires careful selection of reagents and optimization of reaction conditions (e.g., temperature, solvent, catalysts) to maximize yield and minimize byproducts.

Extraction and Isolation

If isolating from a natural source, the process begins with the collection and drying of the plant material. This is followed by extraction using appropriate solvents to create a crude extract. This extract is then subjected to partitioning between immiscible solvents to separate compounds based on polarity.

Purification

The final and most critical stage is purification, which aims to isolate this compound to a high degree of purity (≥98% is common for research-grade material).[1] Chromatographic techniques are indispensable for this purpose. A typical purification protocol might involve:

-

Silica Gel Chromatography: An initial purification step to separate major classes of compounds.[6]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using a reverse-phase column, to separate this compound from closely related structural isomers and other impurities.[7]

Quality Control

Post-purification, the identity and purity of the final compound must be confirmed. Standard analytical methods include:

-

Mass Spectrometry (MS): To confirm the molecular weight.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm its identity.

-

HPLC Analysis: To determine the final purity of the compound.[8]

Applications in Research and Drug Development

This compound's well-defined mechanism of action makes it a valuable molecular probe for studying the intricacies of mast cell biology and FcεRI signaling.[9][10] Its ability to selectively inhibit key nodes in this pathway allows researchers to dissect the roles of PLC-γ1, p38 MAPK, and NF-κB in allergic responses.

From a drug development perspective, this compound serves as an excellent lead compound. Its natural product origin provides a validated starting point for a medicinal chemistry program.[5] Key activities in such a program would include:

-

Lead Optimization: Synthesizing analogues of this compound to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

-

In Vitro and In Vivo Testing: Evaluating optimized compounds in cell-based assays and animal models of allergic diseases, such as passive cutaneous anaphylaxis or asthma models.[11]

-

Safety Pharmacology: Assessing the potential for off-target effects to ensure a favorable safety profile for any potential drug candidate.[11]

The goal is to develop a novel anti-allergic or anti-inflammatory agent with a distinct mechanism of action compared to existing therapies like antihistamines or corticosteroids.

Conclusion

This compound is a promising natural pyranocoumarin with well-documented anti-allergic and anti-inflammatory properties. Its mode of action, centered on the inhibition of multiple key signaling molecules downstream of the FcεRI receptor, provides a solid foundation for its further investigation. With a known chemical structure and established biological activity, this compound represents a valuable asset for both basic scientific research into immune signaling and for applied drug discovery programs aiming to develop new therapeutics for allergic disorders. Future research should focus on its in vivo efficacy, pharmacokinetic profile, and the development of potent analogues with enhanced drug-like properties.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 668079, this compound. Available from: [Link]

-

PubChemLite. This compound (C19H20O5). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70691610, seletinoid G. Available from: [Link]

-

Zhang, J., et al. (2023). Structural insights and biological activities of flavonoids: Implications for novel applications. Comprehensive Reviews in Food Science and Food Safety. Available from: [Link]

-

Goswami, S., et al. (2006). This compound: Crystal structure generated by C–H···O, C–H···π and π-π interactions. Journal of Chemical Crystallography. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 442150, Samidin. Available from: [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 25202542, Cyanidin(1-). Available from: [Link]

-

Wallace, D. F., & Subramaniam, V. N. (2019). Signaling Pathways Regulating Hepcidin. Vitamins and Hormones. Available from: [Link]

-

Parhiz, H., et al. (2021). Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways. Molecules. Available from: [Link]

-

Atanasov, A. G., et al. (2015). Drug development: Lessons from nature. Biotechnology Advances. Available from: [Link]

-

Arosio, P. (2014). New signaling pathways for hepcidin regulation. Blood. Available from: [Link]

-

Sharma, P., et al. (2021). Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention. Current Pharmaceutical Design. Available from: [Link]

-

Teles, H. T., et al. (2014). Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review. Molecules. Available from: [Link]

-

Scott, W. L., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments. Available from: [Link]

-

CAS Common Chemistry. Delphinidin 3-rutinoside. Available from: [Link]

-

Chen, Y., et al. (2024). Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. Molecules. Available from: [Link]

-

Stankovic, C. J., Delfino, J. M., & Schreiber, S. L. (1990). Purification of gramicidin A. Analytical Biochemistry. Available from: [Link]

-

Steelman, L. S., et al. (2007). Signal transduction pathways that contribute to myeloid differentiation. Oncogene. Available from: [Link]

- Google Patents. WO2004018408A1 - Synthesis and purification of nateglinide.

-

Eurofins. (2019). Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. YouTube. Available from: [Link]

-

Bio-Rad Laboratories. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. YouTube. Available from: [Link]

-

American Society for Biochemistry and Molecular Biology (ASBMB). (2021). Shedding light on phosphatidic acid signaling with chemical tools. YouTube. Available from: [Link]

-

WuXi AppTec. (2024). New Advances in Synthetic Chemistry to Accelerate Drug Discovery. YouTube. Available from: [Link]

-

Synoligo. Oligo Synthesis Processes and Technology. Available from: [Link]

Sources

- 1. This compound | CAS:19427-82-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C19H20O5 | CID 668079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C19H20O5) [pubchemlite.lcsb.uni.lu]

- 5. Drug development: Lessons from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of gramicidin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synoligo.com [synoligo.com]

- 9. Signaling pathways regulating hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New signaling pathways for hepcidin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

In Vitro Profiling of Selinidin: A Technical Guide on Mast Cell Stabilization and Anti-Inflammatory Mechanisms

Executive Summary

Selinidin is a bioactive pyranocoumarin isolated primarily from Angelica keiskei (Ashitaba) and Selinum vaginatum. Unlike the chalcones (e.g., xanthoangelol) often associated with A. keiskei's cytotoxicity, this compound is distinct for its potent anti-allergic and anti-inflammatory activity .

This technical guide focuses on the specific utility of this compound in suppressing IgE-mediated mast cell activation . It provides researchers with the mechanistic grounding and validated protocols necessary to utilize this compound as a molecular probe or therapeutic lead for modulating the FcεRI signaling cascade.

Part 1: Chemical & Physical Profile

Before initiating in vitro assays, proper solubilization and storage are critical to prevent precipitation or degradation, which can skew IC50 values.

| Property | Specification |

| IUPAC Name | [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |

| Chemical Class | Pyranocoumarin |

| Molecular Formula | C₁₉H₂₀O₅ |

| Molecular Weight | 328.36 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol.[1] Poorly soluble in water. |

| Storage | -20°C, desiccated, protected from light. |

| Reconstitution | Prepare 10-100 mM stock in DMSO. Dilute into media <0.1% DMSO final concentration to avoid solvent toxicity. |

Part 2: Mechanistic Profiling

The Core Mechanism: FcεRI Signaling Modulation

This compound acts as a "brake" on the allergic response by intercepting specific phosphorylation events downstream of the high-affinity IgE receptor (FcεRI). Unlike broad-spectrum immunosuppressants, this compound demonstrates selectivity in its targets.

Key Molecular Targets:

-

PLC-γ1 (Phospholipase C-gamma 1): this compound inhibits the phosphorylation of PLC-γ1. This is the upstream "gatekeeper" that regulates calcium mobilization (

influx) and Protein Kinase C (PKC) activation. -

p38 MAPK: It specifically suppresses the phosphorylation of p38 mitogen-activated protein kinase, a critical driver of cytokine transcription.

-

NF-κB Pathway: It prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[2] This halts the transcription of pro-inflammatory cytokines like TNF-α and IL-6.

Visualization: this compound Mechanism of Action

The following diagram illustrates the signal transduction pathway in a mast cell and identifies the precise intervention points of this compound.

Figure 1: this compound inhibits allergic inflammation by blocking PLC-γ1, p38 MAPK, and IκBα phosphorylation.[3][4]

Part 3: Experimental Protocols

To validate this compound's bioactivity, the following protocols are recommended. These are designed for RBL-2H3 cells or Bone Marrow-Derived Mast Cells (BMMCs) , the standard models for this research.

Protocol A: β-Hexosaminidase Release Assay (Degranulation)

This assay quantifies the release of granule contents, a primary marker of mast cell activation.[5]

-

Cell Seeding: Plate RBL-2H3 cells at

cells/well in a 24-well plate. Incubate overnight. -

Sensitization: Treat cells with anti-DNP IgE (0.5 µg/mL) for 12 hours.

-

This compound Treatment:

-

Wash cells 2x with Tyrode’s buffer.

-

Add this compound at graded concentrations (e.g., 10, 30, 50, 100 µM).

-

Incubate for 20 minutes at 37°C. Note: Pre-incubation is crucial for uptake.

-

-

Stimulation: Challenge cells with DNP-HSA (antigen) (200 ng/mL) for 15–30 minutes.

-

Quantification:

-

Collect supernatant (released enzyme).

-

Lyse cell pellet with Triton X-100 (total enzyme).

-

Incubate both fractions with p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate) for 1 hour.

-

Stop reaction with glycine buffer (pH 10.7).

-

Measure absorbance at 405 nm .

-

-

Calculation:

Protocol B: Western Blotting for Pathway Analysis

To confirm the mechanism, you must observe the phosphorylation state of the target proteins.

-

Stimulation: Sensitize and treat cells as above. Stimulate with Antigen for 5–10 minutes (peak phosphorylation time).

-

Lysis: Immediately place cells on ice and lyse using RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

-

Antibodies:

-

Primary: p-PLC-γ1 (Tyr783), p-p38 MAPK (Thr180/Tyr182), p-IκBα (Ser32).

-

Loading Control: β-actin or GAPDH.

-

-

Expected Result: this compound treatment should show a dose-dependent decrease in band intensity for the phosphorylated proteins compared to the Vehicle+Antigen control.

Part 4: Data Synthesis & Comparative Bioactivity

This compound is often compared to other coumarins and flavonoids. The table below summarizes its specific bioactivity profile in mast cells.

| Compound | Target Pathway | IC50 (Degranulation) | Key Cytokines Inhibited |

| This compound | FcεRI (PLC-γ1, p38) | ~20–50 µM | TNF-α, IL-6, LTC4 |

| Xanthoangelol | Apoptosis / Cytotoxicity | N/A (Cytotoxic) | N/A (Cell Death) |

| Wortmannin | PI3K | ~5 nM | All downstream |

Note: While Xanthoangelol (also from A. keiskei) is cytotoxic to cancer cells, this compound operates via signaling modulation without significant cytotoxicity at therapeutic doses (<100 µM).

Future Outlook: Beyond Inflammation

While the anti-inflammatory data is robust, emerging research suggests potential in:

-

Vasorelaxation: Coumarins often exhibit calcium channel blocking activity in smooth muscle.

-

Cancer: Limited data exists for this compound specifically (unlike its chalcone relatives). Researchers should investigate if the NF-κB inhibition observed in mast cells translates to an anti-proliferative effect in NF-κB-dependent tumors (e.g., certain lymphomas).

References

-

This compound suppresses IgE-mediated mast cell activation by inhibiting multiple steps of Fc epsilonRI signaling.

- Source: Biological & Pharmaceutical Bulletin (2008)

- Significance: The foundational study establishing this compound's mechanism (PLC-γ1, p38, IκBα inhibition).

-

Twenty-first century mast cell stabilizers.

- Source: British Journal of Pharmacology (2013)

- Significance: Reviews natural products, including this compound, as alternatives to synthetic mast cell stabilizers.

-

PubChem Compound Summary for CID 668079: this compound.

- Source: National Center for Biotechnology Inform

- Significance: Verification of chemical structure, physical properties, and synonyms.

Sources

- 1. This compound | C19H20O5 | CID 668079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

Methodological & Application

Application Note: High-Performance Isolation of Selinidin from Angelica archangelica

Abstract & Strategic Overview

Selinidin is a bioactive pyranocoumarin ester found in the roots of Angelica archangelica (Garden Angelica). Unlike linear furanocoumarins (e.g., psoralen), this compound possesses an angular dihydro-pyrano structure esterified with angelic or tiglic acid. This structural complexity presents a unique extraction challenge: preserving the ester linkage while separating the molecule from structurally identical isomers like archangelicin.

This guide moves beyond generic extraction texts. We prioritize Supercritical Fluid Extraction (SFE) as the primary method to minimize thermal hydrolysis, with Solvent Extraction as a validated secondary approach. The downstream processing focuses on orthogonal chromatography—combining normal-phase fractionation with reverse-phase preparative HPLC to achieve >98% purity.

Chemical Context & Pre-Extraction Considerations

The Target Molecule[1][2]

-

Compound: this compound (syn.[1] this compound angelate)

-

Class: Angular Pyranocoumarin

-

Critical Stability Factor: The ester bond at C-9 is susceptible to hydrolysis under basic conditions or prolonged high heat (>60°C).

-

Solubility Profile: High in Chloroform (

), Dichloromethane (DCM), and Acetone; Moderate in Ethanol; Insoluble in Water.

Plant Matrix Preparation

-

Source Material: Angelica archangelica roots (harvested in late autumn for maximum coumarin content).

-

Drying: Lyophilization (Freeze-drying) is superior to air-drying to prevent enzymatic degradation.

-

Comminution: Grind to a mesh size of 40–60.

-

Scientist’s Note: Avoid ultra-fine powder (<80 mesh) for SFE, as it causes channeling and clogs restrictors.

-

Protocol A: Supercritical Fluid Extraction (SFE) – The Gold Standard

Recommended for high-value pharmaceutical applications requiring solvent-free residues.

Principle

SFE utilizes

SFE Workflow Parameters

| Parameter | Set Point | Rationale |

| Pressure | 25.0 MPa (250 bar) | High density required to solubilize pyranocoumarins. |

| Temperature | 50°C | Balance between solubility and ester stability. |

| Flow Rate ( | 25 g/min | Optimized for mass transfer kinetics. |

| Co-solvent | Ethanol (99.9%) | Crucial: 5% v/v ratio. Pure |

| Extraction Time | 120 min | Exhaustive extraction occurs typically by 90 min. |

| Separator Conditions | 5.0 MPa, 40°C | Ensures precipitation of the extract from the gas phase. |

Step-by-Step Execution

-

Loading: Pack 100g of dried root powder into the extraction vessel. Use glass wool plugs at both ends to prevent particle carryover.

-

Pressurization: Ramp pressure to 25.0 MPa over 5 minutes.

-

Static Hold: Hold conditions for 10 minutes (allows solvent penetration).

-

Dynamic Extraction: Open the micrometer valve. Pump

+ 5% Ethanol at 25 g/min . -

Collection: Collect the oleoresin in the separator vessel.

-

Post-Process: Evaporate residual ethanol using a rotary evaporator at 35°C.

Protocol B: Solid-Liquid Extraction (SLE) – The Conventional Alternative

Recommended for labs without SFE instrumentation.

Solvent Selection Logic

We utilize Dichloromethane (DCM) .[2][3] Unlike Methanol (which extracts sugars/saponins) or Hexane (which misses some pyranocoumarins), DCM offers the perfect polarity window for this compound.

Workflow

-

Maceration: Suspend 500g root powder in 2.5L DCM.

-

Agitation: Sonicate (40 kHz) for 30 minutes at ambient temperature. Do not reflux.

-

Filtration: Vacuum filter through Whatman No. 1 paper.

-

Repeat: Re-extract the marc (solid residue) twice more.

-

Concentration: Combine filtrates and dry under vacuum at <40°C to yield the Crude Oleoresin .

Purification Strategy: The "Capture and Polish" Workflow

The crude extract contains linear furanocoumarins (imperatorin), simple coumarins (osthol), and the target pyranocoumarins. We use a two-tier separation.

Tier 1: Silica Gel Vacuum Liquid Chromatography (VLC)

Objective: Remove bulk non-polars (terpenes) and highly polars, enriching the coumarin fraction.

-

Stationary Phase: Silica Gel 60 (

mm). -

Mobile Phase Gradient:

-

Hexane (100%) – Elutes terpenes/waxes (Discard)

-

Hexane:EtOAc (90:10) – Elutes Osthol/Imperatorin

-

**Hexane:EtOAc (75:25) – Target Fraction (this compound elutes here) **

-

EtOAc (100%) – Elutes polar degradants (Discard)

-

Tier 2: Preparative RP-HPLC

Objective: Isolate this compound from structural isomers.

-

Column: C18 Phenyl-Hexyl (Provides better selectivity for aromatic isomers than standard C18).

-

Dimensions:

mm,

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile (MeCN)

-

-

Gradient Program:

| Time (min) | % B (MeCN) | Event |

| 0–5 | 40% | Isocratic Hold (Equilibration) |

| 5–25 | 40% | Linear Gradient (Separation zone) |

| 25–30 | 95% | Column Wash |

-

Detection: UV at 320 nm (Characteristic coumarin absorption).

-

Collection: this compound typically elutes between 60-65% MeCN. Collect the peak, removing solvent immediately via lyophilization.

Visualization of Workflows

Extraction & Isolation Logic Flow

Caption: Decision matrix and processing workflow for the isolation of this compound from plant matrix to pure compound.

Analytical Validation (Quality Control)

To confirm the identity of the isolated peak as this compound (and not an isomer like archangelicin), use the following markers.

| Analytical Mode | Characteristic Marker for this compound |

| UV-Vis | |

| HPLC-DAD | Retention time relative to Imperatorin: this compound elutes earlier on C18 due to the polar ester functionality. |

| 1H-NMR (500 MHz, CDCl3) | Distinctive angular pyran signals: Doublets at |

| Mass Spec (ESI+) | Molecular ion |

References

-

Sarker, S. D., et al. (2022).[3] "Coumarins from the Roots of Angelica archangelica and Antibacterial Activity."[2] Dhaka University Journal of Pharmaceutical Sciences.

-

Hawryl, M. A., et al. (2000).[5] "Separation of Coumarins From Archangelica officinalis in HPLC and TLC Systems." Journal of Chromatography A.

-

Rohloff, J. (2013). "Essential Oils and Supercritical CO2 Extracts of Arctic Angelica (Angelica archangelica L.)." Molecules.

-

PubChem. (2023). "this compound Compound Summary." National Library of Medicine.

-

Gawdzik, J., et al. (1995).[6] "Supercritical fluid extraction of furanocoumarins from the fruits of Archangelica off.." Journal of High Resolution Chromatography.

Sources

- 1. This compound | C19H20O5 | CID 668079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Coumarins from the Roots of Angelica archangelica and Antibacterial Activity Against Methicillin Resistant Staphylococcus aureus | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 4. researchgate.net [researchgate.net]

- 5. Separation of coumarins from Archangelica officinalis in high-performance liquid chromatography and thin-layer chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Supercritical fluid extraction of furanocoumarins from the fruits of Archangelica off. Hoffm [pascal-francis.inist.fr]

The Absence of Selinidin in the Fluorescent Probe Landscape and a Practical Guide to Coumarin-Based Alternatives for Cellular Imaging

A Note to the Researcher: Initial investigations into the use of Selinidin as a fluorescent probe for cell imaging have yielded no scientific literature or supporting data to validate its application in this context. While this compound is a known natural product with a benzopyran structure, there is no evidence to suggest it possesses the necessary photophysical properties—such as significant fluorescence quantum yield, photostability, and specific cellular localization—to be effectively used as a fluorescent probe.

Therefore, this document will address the principles and applications of a closely related and widely utilized class of fluorescent probes: coumarin derivatives . The structural similarity of coumarins to this compound's core makes them an excellent and scientifically accurate subject for a detailed guide on fluorescent probes in cell imaging. This application note will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively use coumarin-based probes, from fundamental principles to detailed experimental protocols.

Introduction to Coumarin-Based Fluorescent Probes

Coumarin and its derivatives are a prominent class of synthetic fluorophores characterized by their benzopyranone core structure. Their popularity in cellular imaging stems from a combination of desirable properties:

-

High Fluorescence Quantum Yields: Many coumarin derivatives are highly fluorescent, providing bright signals for sensitive detection.

-

Tunable Photophysical Properties: The absorption and emission wavelengths of coumarins can be readily modified through chemical synthesis. Strategic substitutions on the coumarin scaffold allow for the creation of probes that span the visible spectrum, from blue to red.[1]

-

Environmental Sensitivity: The fluorescence of certain coumarin probes is sensitive to the polarity of their microenvironment, making them valuable tools for studying cellular membranes and lipid-rich structures.[]

-

Small Molecular Size: Their relatively small size allows for good cell permeability and access to various subcellular compartments.[]

-

Versatility in Molecular Design: The coumarin scaffold can be functionalized to create probes that selectively target specific organelles or respond to particular ions or small molecules.[3][4]

These characteristics make coumarin derivatives powerful tools for a wide range of applications in cell biology, including the visualization of cellular structures, the tracking of dynamic processes, and the detection of specific biomolecules.

Mechanism of Action: How Coumarin Probes Light Up the Cell

The fluorescence of coumarin probes is governed by their electronic structure. Upon absorption of a photon of a specific wavelength, an electron is promoted to an excited state. The subsequent return of the electron to its ground state results in the emission of a photon of a longer wavelength (fluorescence). The specific absorption and emission wavelengths are determined by the chemical structure of the coumarin derivative.

The targeting of specific cellular organelles by coumarin probes is typically achieved through two main strategies:

-

Passive Diffusion and Partitioning: Lipophilic (hydrophobic) coumarin derivatives can readily cross the cell membrane and accumulate in lipid-rich environments such as the endoplasmic reticulum (ER) and lipid droplets.[][3]

-

Active Targeting: Coumarin fluorophores can be conjugated to specific targeting moieties, such as peptides or small molecules, that direct the probe to a particular organelle or protein of interest.

dot graph TD { A[Extracellular Space] -- "Passive Diffusion" --> B(Cytoplasm); B -- "Partitioning into Lipid Membranes" --> C{Endoplasmic Reticulum}; B -- "Accumulation in Neutral Lipids" --> D[Lipid Droplets]; E[Targeting Moiety-Coumarin Conjugate] -- "Receptor-Mediated Uptake" --> B; B -- "Specific Binding" --> F((Target Organelle/Protein)); }

Caption: General mechanisms of cellular uptake and targeting for coumarin-based fluorescent probes.

Spectroscopic Properties of Representative Coumarin Probes

The selection of a suitable coumarin probe depends on the specific application and the available imaging instrumentation. The table below summarizes the key spectroscopic properties of some commonly used coumarin derivatives.

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Applications |

| Coumarin 1 | ~373 | ~450 | High | General cell staining, pH sensing |

| Coumarin 6 | ~458 | ~503 | High | Staining lipid droplets and membranes[] |

| 7-Hydroxycoumarin | ~365 | ~455 | Moderate | Enzyme assays, pH sensing[] |

| ER-Tracker™ Blue-White DPX | ~374 | ~430-500 | - | Endoplasmic reticulum staining[3] |

Note: Excitation and emission maxima can vary depending on the solvent and local environment.

Detailed Protocols for Cell Imaging with Coumarin-Based Probes

The following protocols provide a general framework for staining live and fixed cells with coumarin-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is recommended for each specific cell type and experimental setup.

Live-Cell Staining Protocol

This protocol is suitable for visualizing dynamic processes in living cells.

Materials:

-

Coumarin probe stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cells cultured on glass-bottom dishes or coverslips

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of the coumarin probe in pre-warmed live-cell imaging medium. The final concentration typically ranges from 100 nM to 10 µM. It is crucial to perform a concentration titration to determine the optimal concentration that provides a bright signal with minimal cytotoxicity.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells.

-

Incubation: Incubate the cells at 37°C in a humidified incubator for 15-60 minutes. The optimal incubation time will vary depending on the probe and cell type.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for the chosen coumarin probe.

dot graph G { rankdir=LR; node [shape=box]; A [label="Seed cells on imaging dish"]; B [label="Prepare probe working solution"]; C [label="Wash cells with PBS"]; D [label="Incubate with probe"]; E [label="Wash cells to remove excess probe"]; F [label="Image with fluorescence microscope"]; A -> C; B -> D; C -> D; D -> E; E -> F; }

Caption: Workflow for live-cell imaging with a coumarin-based fluorescent probe.

Fixed-Cell Staining Protocol

This protocol is suitable for high-resolution imaging of cellular structures when live-cell dynamics are not a concern.

Materials:

-

Coumarin probe stock solution (e.g., 1 mM in DMSO)

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS, optional)

-

Mounting medium

Procedure:

-

Cell Preparation and Fixation: Culture cells on coverslips. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-20 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If the target is an intracellular structure, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.

-

Probe Staining: Prepare a working solution of the coumarin probe in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Data Analysis and Interpretation

-

Background Subtraction: Correct for background fluorescence to improve the signal-to-noise ratio.

-

Colocalization Analysis: When using multiple fluorescent probes, colocalization analysis can be used to determine the degree of spatial overlap between different signals, providing insights into the subcellular localization of the probe.

-

Quantitative Analysis: Image analysis software can be used to quantify fluorescence intensity, object size, and other morphological features.

-

Controls: Always include appropriate controls in your experiments, such as unstained cells (to assess autofluorescence) and cells treated with the vehicle (e.g., DMSO) alone.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal | Probe concentration too low | Increase probe concentration |

| Incubation time too short | Increase incubation time | |

| Incorrect filter set | Ensure the filter set matches the probe's spectra | |

| High background | Probe concentration too high | Decrease probe concentration |

| Inadequate washing | Increase the number and duration of washes | |

| Photobleaching | High excitation light intensity | Reduce laser power or exposure time |

| Long exposure times | Use a more sensitive detector or a brighter probe | |

| Cell toxicity | Probe concentration too high | Perform a toxicity assay to determine the optimal concentration |

| Prolonged incubation | Reduce the incubation time |

Conclusion

While this compound itself is not a recognized fluorescent probe, the structurally related coumarin derivatives offer a versatile and powerful platform for a wide array of cell imaging applications. By understanding their fundamental properties and following optimized protocols, researchers can effectively utilize these probes to gain valuable insights into cellular structure and function. The continuous development of novel coumarin-based probes with improved photophysical properties and targeting specificities promises to further expand the toolkit available for biological imaging.

References

-

fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances, 2024.

-

Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and Photobiology, 2018.

-

Coumarin-Based Fluorescent Probes for Imaging. BOC Sciences.

-

Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 2024.

-

Synthesis and application of coumarin fluorescence probes. RSC Advances, 2020.

Sources

Application Note: Selinidin as a Reference Standard for Phytochemical Analysis

Abstract

Selinidin (CAS: 19427-82-8) is a bioactive angular dihydropyranocoumarin found prominently in Angelica keiskei (Ashitaba), Ligusticum, and Peucedanum species.[1] As a marker compound, it is critical for the quality control of Traditional Chinese Medicine (TCM) and nutraceuticals. This application note provides a validated protocol for the extraction, identification, and quantification of this compound, addressing specific challenges such as isomer separation (e.g., from Anomalin) and photodegradation.

Introduction & Chemical Identity

This compound is an ester derivative of the pyranocoumarin class. Structurally, it consists of a coumarin core fused with a dihydropyran ring, esterified with angelic acid ((Z)-2-methylbut-2-enoic acid). Its isomeric relationship with Anomalin (the corresponding tiglate or (E)-isomer) necessitates high-resolution chromatographic methods for accurate quantification.

Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | [(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |

| Molecular Formula | C₁₉H₂₀O₅ |

| Molecular Weight | 328.36 g/mol |

| Solubility | Soluble in Methanol, Ethanol, Acetonitrile, Chloroform; Poorly soluble in water.[1] |

| Stability | Photosensitive. Degrades under UV light; store in amber vials at -20°C. |

| Isomerism | Isomeric with Anomalin . Separation is critical for analytical accuracy. |

Structural Visualization

The following diagram illustrates the chemical hierarchy and structural features of this compound.

Figure 1: Structural classification and isomeric relationship of this compound.

Experimental Protocols

Protocol A: Sample Preparation & Extraction

Objective: Efficient recovery of this compound from plant matrices (Angelica keiskei roots/stems) while minimizing hydrolysis or isomerization.

Materials:

-

Dried plant material (ground to <40 mesh).

-

Solvent: Methanol (HPLC Grade).

-

Ultrasonic bath (controlled temperature).

Step-by-Step Methodology:

-

Weighing: Accurately weigh 1.0 g of dried, powdered sample into a 50 mL amber centrifuge tube.

-

Solvent Addition: Add 25 mL of Methanol.

-

Extraction: Sonicate for 30 minutes at 25°C. Note: Avoid high temperatures (>40°C) to prevent ester hydrolysis.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

-

Why PTFE? Coumarins can adsorb to Nylon filters; PTFE is chemically inert.

-

-

Dilution: If necessary, dilute 1:10 with mobile phase (Initial conditions) prior to injection.

Protocol B: High-Performance Liquid Chromatography (HPLC)

Objective: Baseline separation of this compound from matrix interferences and its isomer, Anomalin.

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 10 µL |

| Detection | UV 328 nm (Primary - Coumarin max), 254 nm (Secondary) |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 85 | 15 | Equilibration |

| 5.0 | 85 | 15 | Isocratic Hold (Polar elution) |

| 25.0 | 20 | 80 | Linear Gradient (Elution of this compound) |

| 30.0 | 0 | 100 | Wash |

| 35.0 | 85 | 15 | Re-equilibration |

Note on Elution: this compound (Z-isomer) typically elutes slightly earlier than Anomalin (E-isomer) on standard C18 chemistries due to polarity differences in the ester side chain, though this must be empirically verified with standards.

Analytical Workflow Diagram

The following flowchart outlines the logic from raw material to data analysis.

Figure 2: Analytical workflow for this compound determination.

Method Validation Parameters (ICH Guidelines)

To ensure this method serves as a standard, the following validation parameters must be met:

-

System Suitability:

-

Resolution (Rs): > 1.5 between this compound and nearest peak (often Anomalin).

-

Tailing Factor: < 1.2 (Coumarins can tail; use end-capped columns).

-

-

Linearity:

-

Range: 5 – 100 µg/mL.

-

Correlation Coefficient (

): > 0.999.[2]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-

-

Precision:

-

Intra-day RSD: < 2.0%.

-

Inter-day RSD: < 3.0%.

-

-

LOD/LOQ:

-

Estimated LOD: ~0.5 µg/mL.

-

Estimated LOQ: ~1.5 µg/mL.

-

Troubleshooting & Critical Considerations

-

Peak Tailing: Pyranocoumarins contain lactone rings that can interact with free silanols on the silica support.

-

Solution: Use a high-purity, fully end-capped C18 column. Ensure mobile phase pH is acidic (0.1% Formic acid) to suppress ionization of phenolic impurities.

-

-

Isomer Co-elution: If this compound and Anomalin co-elute:

-

Solution: Lower the slope of the gradient (e.g., increase gradient time from 20 min to 40 min). Lower column temperature to 20°C to improve selectivity based on steric hindrance.

-

-

Degradation: If "ghost peaks" appear:

-

Cause: Photodegradation or hydrolysis of the ester bond.

-

Solution: Prepare standards daily in amber glassware. Verify autosampler temperature is controlled (4-10°C).

-

References

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

-

Baba, K., et al. (1990). Chemical studies on the constituents of Angelica keiskei. Chemical & Pharmaceutical Bulletin. (Foundational work on A. keiskei coumarins).[3]

-

Sarkhail, P., et al. (2013). Cosmetic potential of Angelica keiskei. Asian Pacific Journal of Tropical Biomedicine. [Link]

Sources

Application Note: Profiling the Anti-Inflammatory Activity of Selinidin in Macrophage Models

Abstract

Selinidin is a bioactive angular pyranocoumarin isolated from medicinal plants such as Angelica keiskei and Cnidium monnieri. Emerging pharmacological evidence suggests this compound possesses significant anti-inflammatory properties, primarily mediated through the suppression of the NF-κB and MAPK signaling cascades. This application note provides a comprehensive guide for researchers to evaluate the anti-inflammatory efficacy of this compound using the Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model. The protocol details cytotoxicity screening, Nitric Oxide (NO) quantification, and molecular validation via Western Blotting, ensuring a robust and reproducible experimental framework.

Introduction & Mechanism of Action

Inflammation is a complex biological response driven by the release of pro-inflammatory mediators, including Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6). In the context of drug discovery, this compound has shown potential as an inhibitor of these mediators.[1]

Structural Context

This compound is an angular pyranocoumarin. Structural analogs in this class (e.g., Samidin, Praeruptorin) have been well-documented to inhibit inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression. This compound shares these pharmacophores, facilitating its entry into the hydrophobic pockets of signaling proteins.

Signaling Pathway Inhibition

The primary mechanism of action involves the blockade of Toll-Like Receptor 4 (TLR4) downstream signaling. Upon LPS stimulation, this compound intervention prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation. Concurrently, it modulates Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and JNK.[2]

Pathway Visualization

The following diagram illustrates the specific intervention points of this compound within the inflammatory cascade.

Figure 1: Proposed Mechanism of Action.[3] this compound inhibits the phosphorylation of MAPKs and prevents NF-κB nuclear translocation, reducing downstream cytokine production.[4]

Pre-Experimental Considerations

Compound Handling

-

Solubility: this compound is hydrophobic. Dissolve stock solutions in 100% DMSO (Dimethyl Sulfoxide).

-

Stock Concentration: Prepare a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Vehicle Control: Ensure the final DMSO concentration in cell culture media is < 0.1% (v/v) to avoid solvent cytotoxicity.

Cell Line Maintenance

-

Cell Line: RAW 264.7 (Murine Macrophages).[4][5][6][7][8][9][10]

-

Passage Limit: Use cells between passages 5 and 20. High passage numbers (>25) often result in phenotypic drift and reduced LPS sensitivity.

-

Media: DMEM supplemented with 10% Heat-Inactivated FBS and 1% Penicillin/Streptomycin.

Experimental Protocols

Protocol A: Cytotoxicity Assessment (CCK-8 / MTT)

Objective: Determine the non-toxic concentration range to ensure anti-inflammatory effects are not false positives caused by cell death.

-

Seeding: Seed RAW 264.7 cells at

cells/well in a 96-well plate. Incubate for 24h. -

Treatment: Treat cells with this compound at increasing concentrations (e.g., 5, 10, 20, 40, 80, 100 µM). Include a Vehicle Control (0.1% DMSO).

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Assay: Add 10 µL of CCK-8 reagent (or MTT solution) to each well. Incubate for 1-4 hours.

-

Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

-

Criteria: Select concentrations yielding >90% cell viability for subsequent functional assays.

Protocol B: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Objective: Quantify the functional inhibition of inflammatory mediators.

-

Seeding: Seed RAW 264.7 cells at

cells/well in a 24-well plate. Allow adhesion (12-24h). -

Pre-treatment: Replace media with fresh DMEM. Add this compound (e.g., 10, 20, 40 µM) or Vehicle. Incubate for 1 hour prior to stimulation.

-

Rationale: Pre-treatment allows the compound to interact with intracellular targets before the inflammatory cascade is triggered.

-

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control". Incubate for 18-24 hours .

-

Supernatant Collection: Collect 100 µL of culture supernatant. (Store remainder at -80°C for cytokine ELISA).

-

Griess Reaction:

-

Mix 100 µL supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED) in a 96-well plate.

-

Incubate 10 minutes at room temperature in the dark.

-

-

Quantification: Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Protocol C: Molecular Mechanism Validation (Western Blot)

Objective: Confirm the suppression of iNOS/COX-2 expression and phosphorylation of upstream kinases.[9]

Figure 2: Western Blot Workflow. Note the critical divergence in harvest times for signaling proteins vs. enzymes.

-

Harvest Timing:

-

For p-NF-κB / p-MAPK: Harvest cells 15–60 minutes post-LPS.

-

For iNOS / COX-2: Harvest cells 18–24 hours post-LPS.

-

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing protease AND phosphatase inhibitors (critical for detecting phosphorylated proteins).

-

Normalization: Quantify protein using BCA assay. Load 20-30 µg protein per lane.

-

Antibodies:

-

Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p65 (1:1000), Anti-p-p65 (1:1000).

-

Loading Control: Anti-β-actin or Anti-GAPDH.

-

Data Analysis & Expected Results

Quantitative Summary

Data should be normalized to the LPS-only control (set as 100% inflammation).

| Assay | Parameter | Expected Result with this compound (10-50 µM) |

| Cytotoxicity | Cell Viability | > 90% (Non-toxic) |

| Griess Assay | Nitrite (NO) | Dose-dependent reduction (IC50 ~10-30 µM) |

| ELISA | TNF-α / IL-6 | Significant suppression (>50% reduction) |

| Western Blot | iNOS / COX-2 | Reduced protein band intensity |

| Western Blot | p-p65 / p-ERK | Reduced phosphorylation levels |

Troubleshooting Guide

-

High Background in Griess Assay: Ensure media is phenol red-free or subtract blank media absorbance. Check LPS quality (avoid freeze-thaw).

-

No Inhibition Observed: Verify this compound stability. Ensure pre-treatment time (1h) is strictly followed.

-

Cell Death in Vehicle: DMSO concentration must be <0.1%.[3]

References

-

Lee, H. J., et al. (2012). Anti-inflammatory activity of Angelica keiskei through suppression of mitogen-activated protein kinases and nuclear factor-kappaB activation pathways. International Immunopharmacology.

- Grounding: Establishes the anti-inflammatory efficacy of Angelica keiskei extracts (containing this compound)

-

Kang, O. H., et al. (2014). Anti-inflammatory properties of samidin from Seseli resinosum through suppression of NF-κB and AP-1-mediated-genes in LPS-stimulated RAW 264.7 cells. Archives of Pharmacal Research.

- Grounding: Provides mechanistic validation for angular pyranocoumarins (structural analogs of this compound) inhibiting iNOS/COX-2.

-

Kimura, Y., & Baba, K. (2003). Antitumor and antimetastatic activities of Angelica keiskei roots, part 1: Isolation of an active substance, xanthoangelol. International Journal of Cancer.

- Grounding: Foundational text identifying the coumarin and chalcone constituents of the source plant.

-

Nakamura, T., et al. (2009). Angelica keiskei (Ashitaba) powder and its functional ingredients prevent high-fat diet-induced obesity and hepatic steatosis in C57BL/6 mice. Journal of Nutritional Science and Vitaminology.

- Grounding: Supports the broader physiological safety and bioactivity of this compound-containing prepar

Sources

- 1. Angelica keiskei, an emerging medicinal herb with various bioactive constituents and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silymarin Inhibits Morphological Changes in LPS-Stimulated Macrophages by Blocking NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Anti-Inflammatory activity of Angelica keiskei through suppression of mitogen-activated protein kinases and nuclear factor-kappaB activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo experimental design using Selinidin in mouse models

Abstract

Selinidin, a pyranocoumarin derivative primarily isolated from Angelica keiskei and Cnidium monnieri, exhibits significant potential as an anti-inflammatory and anti-tumor agent. However, its translation from in vitro assays to in vivo mouse models is frequently hampered by poor aqueous solubility and undefined pharmacokinetic (PK) profiles. This Application Note provides a rigorous, self-validating experimental framework for researchers. It details optimized formulation strategies, a mandatory pilot PK workflow, and standardized protocols for inflammation (LPS-induced) and oncology (Xenograft) models, grounded in the pharmacology of structurally related coumarins.

Compound Preparation & Formulation Strategy

Challenge: this compound is highly lipophilic (LogP ~3.5–4.0). Standard aqueous dissolution will result in precipitation, inconsistent dosing, and high inter-animal variability. Solution: A co-solvent system or surfactant-based approach is required.

Recommended Vehicle Formulations

| Formulation Type | Composition (v/v) | Application | Stability |

| Standard (IP) | 5% DMSO + 40% PEG-400 + 55% Saline | Acute Studies (IP Injection) | Prepare fresh daily. Warm to 37°C. |

| Advanced (Oral) | 10% Ethanol + 20% Tween-80 + 70% Water | Chronic Studies (Oral Gavage) | High stability. Micellar suspension. |

| Lipid-Based | Corn Oil (100%) | Slow Release (IP/Oral) | Excellent solubility; slower absorption. |

Preparation Protocol (Standard IP Vehicle)

-

Weighing: Accurately weigh this compound powder.

-

Primary Solubilization: Dissolve powder completely in 100% DMSO . Vortex for 2 minutes. The volume of DMSO should be 5% of the final total volume.

-

Co-solvent Addition: Add PEG-400 (40% of final volume) to the DMSO solution. Vortex until clear.

-

Aqueous Phase: Slowly add pre-warmed (37°C) Sterile Saline (55% of final volume) dropwise while vortexing.

-

Critical Checkpoint: If cloudiness (precipitation) occurs, sonicate at 37°C for 5 minutes. If precipitate persists, switch to the Tween-80 formulation.

-

Phase I: Pilot Pharmacokinetics (PK) Study

Rationale: There is limited published data on the specific bioavailability of pure this compound. Conducting an efficacy study without defining the

Objective: Determine the optimal dosing window.

Experimental Workflow

Figure 1: Step-by-step workflow for the mandatory Pilot PK study to establish dosing frequency.

Protocol Steps

-